molecular formula C15H27N3O2 B14004725 Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- CAS No. 70118-40-0

Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-

Cat. No.: B14004725
CAS No.: 70118-40-0
M. Wt: 281.39 g/mol
InChI Key: GRTXRGMNIQJKES-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- is a chemical compound with the molecular formula C15H27N3O2 and a molecular weight of 281.3938 g/mol . This compound is known for its unique structure, which includes both acetamide and cyclohexyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- typically involves the reaction of cyclohexylamine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- include:

Uniqueness

What sets Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

70118-40-0

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

2-amino-N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide

InChI

InChI=1S/C15H27N3O2/c16-11-14(19)18(13-9-5-2-6-10-13)15(20)17-12-7-3-1-4-8-12/h12-13H,1-11,16H2,(H,17,20)

InChI Key

GRTXRGMNIQJKES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN

Origin of Product

United States

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